![molecular formula C18H13N3O2 B5797178 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide](/img/structure/B5797178.png)
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide, also known as OBI-3424, is a small molecule drug that has shown promising results in scientific research for cancer treatment.
Wirkmechanismus
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide is a prodrug that is activated in the presence of reducing agents, such as glutathione, which are abundant in cancer cells. The activated form of the drug binds to DNA and induces DNA damage, leading to cell death. The drug has been shown to be highly selective for cancer cells and does not affect normal cells.
Biochemical and Physiological Effects:
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide has been found to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit tumor growth and metastasis in animal models. The drug has a favorable pharmacokinetic profile and is rapidly metabolized in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. The drug has shown potent anticancer activity in preclinical models and is well-tolerated. However, there are some limitations to using 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide in lab experiments. The drug is not effective against all types of cancer, and its mechanism of action may not be fully understood.
Zukünftige Richtungen
There are several potential future directions for 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide research. One area of focus is the development of combination therapies that can enhance the drug's anticancer activity. Another area of interest is the identification of biomarkers that can predict the drug's efficacy in specific types of cancer. Additionally, there is a need for further studies to understand the drug's mechanism of action and potential side effects.
In conclusion, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide is a promising small molecule drug that has shown potent anticancer activity in preclinical models. The drug's unique mechanism of action and favorable pharmacokinetic profile make it a promising candidate for cancer treatment. Further research is needed to fully understand the drug's potential and develop effective therapies for cancer patients.
Synthesemethoden
The synthesis of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide involves a multistep process that starts with the reaction of 2-aminobenzo[cd]indole with ethyl 3-bromopyridine-2-carboxylate to form the intermediate compound. This intermediate compound is then treated with acetic anhydride to obtain the final product, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide. The synthesis method has been optimized to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide has been extensively studied for its potential in cancer treatment. It has been shown to be effective in preclinical models of various types of cancer, including leukemia, lymphoma, breast cancer, and ovarian cancer. The drug has demonstrated potent anticancer activity and has been found to be well-tolerated in animal studies.
Eigenschaften
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-16(20-13-6-3-9-19-10-13)11-21-15-8-2-5-12-4-1-7-14(17(12)15)18(21)23/h1-10H,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKKLBVMQFKWSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.